1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine
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Description
The compound “1-(4-Imidazol-1-ylphenyl)imidazole” has a molecular formula of C12H10N4 and a molecular weight of 210.23 . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.
Synthesis Analysis
A one-pot assembly of 4-(imidazol-1-yl)indole derivatives from easily accessible o-alkynylanilines and imidazoles has been developed . The sequential dearomatization and Ag(I)-catalyzed cyclization/Cs2CO3-mediated conjugate addition/aromatization cascade reactions exhibit high efficiency and excellent selectivity . The combined use of a silver(I) salt and cesium carbonate is significant for facilitating this domino transformation .
Molecular Structure Analysis
The molecular structure of “1-(4-Imidazol-1-ylphenyl)imidazole” consists of a central carbon atom bonded to two nitrogen atoms and one hydrogen atom . Again, this is not the exact compound you asked for, but it has a similar structure.
Chemical Reactions Analysis
The synthesis of 4-(imidazol-1-yl)indole derivatives involves a sequential dearomatization and Ag(I)-catalyzed cyclization/Cs2CO3-mediated addition/aromatization reaction . This process exhibits high efficiency and excellent selectivity .
Physical and Chemical Properties Analysis
The compound “1-(4-Imidazol-1-ylphenyl)imidazole” has a melting point of 216-217 °C, a predicted boiling point of 419.4±28.0 °C, and a predicted density of 1.22±0.1 g/cm3 . It also has a predicted pKa of 5.53±0.10 .
Safety and Hazards
Properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-14(2)22-10-8-20-17(22)12-19-11-15-3-5-16(6-4-15)21-9-7-18-13-21/h3-10,13-14,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYLOEKXFAWYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CNCC2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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